
2-Hydroxy-2-(3-methylpyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H9NO3 It is known for its unique structure, which includes a hydroxyl group and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid typically involves the reaction of 3-methylpyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridine ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(2-pyridyl)acetic acid
- 2-Hydroxy-2-(4-methylpyridin-2-yl)acetic acid
- 2-Hydroxy-2-(3-chloropyridin-2-yl)acetic acid
Uniqueness
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-hydroxy-2-(3-methylpyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-2-4-9-6(5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAHMTWEIFRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline](/img/structure/B15261421.png)
![4-Bromo-2-[1-(propylamino)propyl]phenol](/img/structure/B15261429.png)
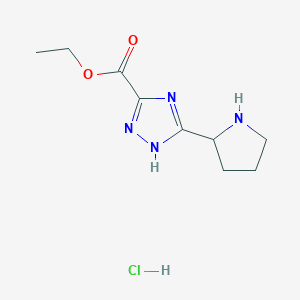
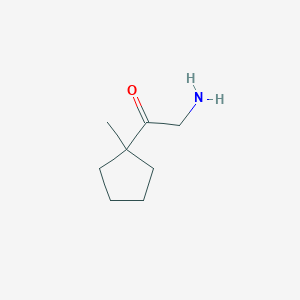
![8-(4-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B15261450.png)
![4-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B15261460.png)

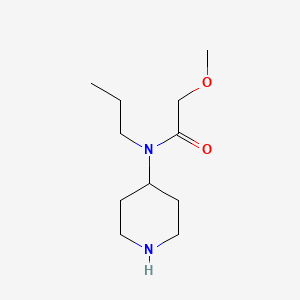
![3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B15261471.png)
![Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15261473.png)

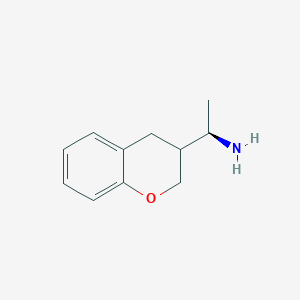
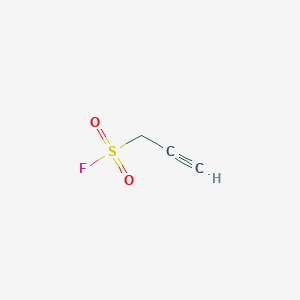
![{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B15261504.png)
